molecular formula C13H10F2N4O2S B14963003 N-(3,4-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1325303-44-3

N-(3,4-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B14963003
CAS No.: 1325303-44-3
M. Wt: 324.31 g/mol
InChI Key: UPYZFUSJDVLRQQ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antimalarial properties . The presence of the triazole ring and sulfonamide group contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine with a sulfonamide derivative under specific conditions. One common method includes the use of hydrazine hydrate and a sulfonyl chloride derivative in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.

    N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide: Exhibits antimalarial properties

Uniqueness

N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to the presence of the difluorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potent biological effects .

Properties

CAS No.

1325303-44-3

Molecular Formula

C13H10F2N4O2S

Molecular Weight

324.31 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C13H10F2N4O2S/c1-8-16-17-13-5-3-10(7-19(8)13)22(20,21)18-9-2-4-11(14)12(15)6-9/h2-7,18H,1H3

InChI Key

UPYZFUSJDVLRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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